Stat3-IN-1

Vue d'ensemble

Description

“Stat3-IN-1” is a potent, selective, and orally active inhibitor of STAT3 . It has IC50 values of 1.82 μM and 2.14 μM in HT29 and MDA-MB 231 cells, respectively . It is capable of inducing apoptosis in tumor cells .

Synthesis Analysis

While specific synthesis details for “this compound” were not found, a related study discusses the design, synthesis, and in vitro anticancer activity of novel C3-linked 1,2,4-triazole-N-arylamide hybrids . The 1,2,4-triazole derivatives were synthesized by linking the triazole-thione moiety through amide hydrophilic linkers with diverse lipophilic fragments .

Applications De Recherche Scientifique

Stat3-IN-1 : Analyse complète des applications de la recherche scientifique

Induction de l'apoptose des cellules cancéreuses : this compound est un inhibiteur puissant, sélectif et actif par voie orale de STAT3, qui s'avère efficace pour induire l'apoptose dans les cellules tumorales. Il a été démontré qu'il avait des valeurs de CI50 de 1,82 μM et 2,14 μM dans les cellules HT29 et MDA-MB 231, respectivement .

Modulation de la transduction du signal : En tant qu'inhibiteur de STAT3, this compound joue un rôle dans la modulation des voies de transduction du signal qui sont essentielles pour divers processus cellulaires, y compris ceux impliqués dans la progression du cancer .

Potentiel anti-métastatique : En inhibant STAT3, this compound peut contribuer à la prévention des métastases, qui est la propagation du cancer d'une partie du corps à une autre .

Inhibition de l'angiogenèse : STAT3 est impliqué dans l'angiogenèse, la formation de nouveaux vaisseaux sanguins, qui est essentielle à la croissance tumorale. L'inhibition de STAT3 par this compound pourrait potentiellement altérer ce processus .

Immunomodulation : Une activité excessive de STAT3 peut atténuer les réponses immunitaires contre les tumeurs. This compound pourrait contribuer à améliorer la capacité du système immunitaire à combattre le cancer en inhibant STAT3 .

Reprogrammation métabolique dans le cancer : STAT3 joue un rôle dans la reprogrammation métabolique des cellules cancéreuses. L'inhibition de STAT3 avec this compound pourrait perturber ce processus et affecter la survie des cellules cancéreuses .

Surmonter la résistance aux médicaments : L'activation aberrante de STAT3 est associée à la résistance aux thérapies. This compound pourrait être utilisé pour surmonter la résistance aux médicaments dans les stratégies de traitement du cancer .

Atténuation de la nature souche des cellules cancéreuses : STAT3 est impliqué dans le maintien de la nature souche des cellules cancéreuses, qui est liée à la récurrence tumorale et à la résistance au traitement. L'inhibition de STAT3 avec this compound pourrait réduire la nature souche des cellules cancéreuses .

Orientations Futures

The critical role that overexpression and/or hyperactivation of STAT3 plays in the development of multiple cancers has spawned considerable effort to develop inhibitory molecules with potential for clinical application . Therefore, future research may focus on the development of more effective STAT3 inhibitors and their potential use in combination therapies .

Mécanisme D'action

Target of Action

Stat3-IN-1 is a potent, selective, and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcriptional factor involved in almost all cancer hallmark features including tumor proliferation, metastasis, angiogenesis, immunosuppression, tumor inflammation, metabolism reprogramming, drug resistance, and cancer stemness . It is broadly hyperactivated both in cancer and non-cancerous cells within the tumor ecosystem .

Mode of Action

This compound interacts with its target, STAT3, by inhibiting its activation. In normal cells, transient activation of STAT3 (predominantly by phosphorylation) transmits transcriptional signals from cytokines and growth factor receptors at the plasma membrane to the nucleus . In the majority of human cancers, stat3 becomes hyperactivated . This compound works by inhibiting this hyperactivation, thereby disrupting the signaling pathways that lead to tumor growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the STAT3 signaling pathway. This pathway is involved in numerous biological processes including cell proliferation, survival, differentiation, and angiogenesis . By inhibiting the activation of STAT3, this compound disrupts these processes, leading to a decrease in tumor growth and survival . Additionally, STAT3 also promotes differentiation and activity of immunosuppressive cells in the tumor microenvironment . Therefore, inhibition of STAT3 can also enhance the anti-tumor immune response .

Pharmacokinetics

It is known that this compound is orally active , suggesting that it has good bioavailability

Result of Action

The primary result of this compound’s action is the induction of apoptosis in tumor cells . By inhibiting the activation of STAT3, this compound disrupts the signaling pathways that promote tumor growth and survival . This leads to the death of the tumor cells and a decrease in tumor size .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of certain cytokines and growth factors can lead to the hyperactivation of STAT3 . Therefore, the presence of these factors in the tumor microenvironment could potentially affect the efficacy of this compound Additionally, the stability of this compound could be affected by factors such as pH and temperature.

Propriétés

IUPAC Name |

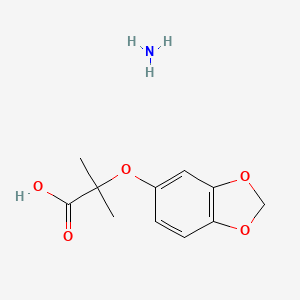

(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZAEBHIXYBHKA-FCXQYMQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is STAT3-IN-1, and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While its precise mechanism of action remains to be fully elucidated, research suggests that this compound likely interferes with STAT3 phosphorylation, dimerization, or DNA binding, ultimately inhibiting its transcriptional activity.

Q2: What are the downstream effects of STAT3 inhibition by this compound in glioma cells?

A2: this compound treatment has been shown to:

- Reduce glioma cell proliferation: By disrupting STAT3 signaling, this compound can inhibit the expression of genes involved in cell cycle progression, effectively suppressing glioma cell growth. []

- Induce apoptosis: this compound can promote programmed cell death (apoptosis) in glioma cells by modulating the expression of pro- and anti-apoptotic proteins. []

- Enhance chemosensitivity: this compound has demonstrated synergistic effects with the chemotherapeutic agent temozolomide (TMZ) in preclinical models, improving treatment efficacy and potentially overcoming TMZ resistance. []

- Suppress glioma stemness: Research suggests that this compound can inhibit the expression of stemness markers in glioma cells, potentially limiting tumor growth, relapse, and therapeutic resistance. []

Q3: What is the molecular formula, weight, and spectroscopic data for this compound?

A3: Unfortunately, the provided research papers do not disclose the detailed structural information of this compound, such as its molecular formula, weight, or spectroscopic data. Further investigation into the chemical structure of this compound is necessary to answer this question.

Q4: What is known about the material compatibility and stability of this compound under various conditions?

A4: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility, stability under different storage conditions (temperature, humidity, light exposure), or compatibility with various solvents and excipients is not discussed. Additional studies focusing on the physicochemical properties of this compound are required to address this aspect.

Q5: What in vitro assays have been used to assess the efficacy of this compound in glioma?

A5: Researchers have employed various in vitro assays to evaluate the biological activity of this compound in glioma models, including:

- Cell proliferation assays (e.g., CCK-8 assay): To measure the effect of this compound on glioma cell growth and viability. []

- Colony formation assays: To assess the ability of this compound to inhibit the clonogenic potential of glioma cells, reflecting its impact on long-term cell survival and proliferation. []

Q6: Has this compound been tested in in vivo models of glioma? If so, what were the key findings?

A6: Yes, this compound has shown promising results in preclinical studies using subcutaneous tumor-bearing mice models of glioma. Key findings include:

- Tumor growth inhibition: this compound treatment significantly reduced tumor volume and weight compared to control groups. []

- Synergistic effects with TMZ: Combining this compound with temozolomide (TMZ) resulted in enhanced antitumor effects compared to either agent alone, highlighting its potential to improve current chemotherapy regimens. []

- Improved survival: this compound treatment, particularly in combination with TMZ, led to prolonged survival in glioma-bearing mice. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)

![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)

![Benzoic acid, 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, methyl ester](/img/structure/B1384000.png)

![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)